molecular formula C13H8FNO5 B1530170 4-(4-Fluoro-2-nitrophenoxy)benzoic acid CAS No. 1304453-30-2

4-(4-Fluoro-2-nitrophenoxy)benzoic acid

Cat. No. B1530170
CAS RN: 1304453-30-2
M. Wt: 277.2 g/mol
InChI Key: CGCOHDGCNCKNQP-UHFFFAOYSA-N
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Description

“4-(4-Fluoro-2-nitrophenoxy)benzoic acid” is a chemical compound . It has a molecular formula of C13H8FNO5 .


Synthesis Analysis

The synthesis of “this compound” involves a mixture of 4-fluoro-2-nitro-benzonitrile suspended in HBr. This mixture is heated at 130 °C for 6.5 hours. After cooling to room temperature, water is added and the resulting precipitate is washed with water and hexane to afford the title compound .


Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 28 atoms; 8 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, 5 Oxygen atoms, and 1 Fluorine atom . It also contains 21 non-H bond(s), 15 multiple bond(s), 4 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 nitro group(s) (aromatic), 1 hydroxyl group(s), and 1 ether(s) (aromatic) .


Physical And Chemical Properties Analysis

“this compound” is a white to light yellow crystal powder . The average mass is 277.205 Da and the monoisotopic mass is 277.038666 Da .

Scientific Research Applications

Development of Novel Fluorescence Probes

4-(4-Fluoro-2-nitrophenoxy)benzoic acid derivatives have been utilized in the development of novel fluorescence probes. These probes are designed to detect highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase. The probes offer a way to differentiate between various reactive oxygen species (ROS), making them valuable tools in studying the roles of hROS in biological and chemical applications Development of Novel Fluorescence Probes That Can Reliably Detect Reactive Oxygen Species and Distinguish Specific Species* 210.

Protein Binding Dynamics

Research involving this compound derivatives also explores their binding dynamics with proteins, such as bovine serum albumin, using spectrophotometry. This work aids in understanding how various drugs interact with proteins, which is crucial for drug design and pharmacokinetics Binding study of sulfonylureas and phenothiazines to bovine serum albumin using difference spectrophotometry.

Transformation and Reactivity Studies

The compound has been part of studies investigating the anaerobic transformation of phenol to benzoate, where fluorinated analogues help elucidate the mechanism of transformation. These studies provide insights into environmental biodegradation processes and the role of fluorinated compounds in probing biochemical pathways Anaerobic transformation of phenol to benzoate via para-carboxylation: use of fluorinated analogues to elucidate the mechanism of transformation.

Catalysis and Chemical Reactions

Research involving this compound derivatives includes their use in catalysis, particularly in the reduction of nitrophenol. This showcases the compound's utility in developing catalytic processes with environmental and industrial relevance Ag-NPs embedded in two novel Zn3/Zn5-cluster-based metal-organic frameworks for catalytic reduction of 2/3/4-nitrophenol.

Safety and Hazards

This chemical is considered hazardous. It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system . Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

4-(4-fluoro-2-nitrophenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO5/c14-9-3-6-12(11(7-9)15(18)19)20-10-4-1-8(2-5-10)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCOHDGCNCKNQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=C(C=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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